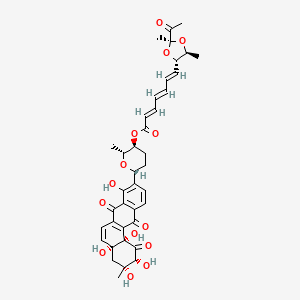

Fradimycin A

Description

Properties

IUPAC Name |

[(2R,3S,6R)-6-[(2R,3R,4aR,12bS)-2,3,4a,8,12b-pentahydroxy-3-methyl-1,7,12-trioxo-2,4-dihydrobenzo[a]anthracen-9-yl]-2-methyloxan-3-yl] (2E,4E,6E)-7-[(2S,4S,5S)-2-acetyl-2,5-dimethyl-1,3-dioxolan-4-yl]hepta-2,4,6-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H42O14/c1-19-25(51-28(41)11-9-7-6-8-10-26-20(2)52-37(5,53-26)21(3)40)14-15-27(50-19)22-12-13-23-29(31(22)42)32(43)24-16-17-38(48)18-36(4,47)34(45)35(46)39(38,49)30(24)33(23)44/h6-13,16-17,19-20,25-27,34,42,45,47-49H,14-15,18H2,1-5H3/b7-6+,10-8+,11-9+/t19-,20+,25+,26+,27-,34+,36-,37+,38+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFLICHOHDNVDL-RGCLKTORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5(C4(C(=O)C(C(C5)(C)O)O)O)O)O)OC(=O)C=CC=CC=CC6C(OC(O6)(C)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CC[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=C[C@]5([C@@]4(C(=O)[C@@H]([C@](C5)(C)O)O)O)O)O)OC(=O)/C=C/C=C/C=C/[C@H]6[C@@H](O[C@](O6)(C)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H42O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

734.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Fradimycin A (Neomycin B) from Streptomyces fradiae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and production of Fradimycin A, more commonly known as Neomycin B, an aminoglycoside antibiotic produced by the bacterium Streptomyces fradiae. This document details the historical context of its discovery, comprehensive experimental protocols for its production and purification, quantitative data on yields, and a visualization of its biosynthetic pathway.

Introduction: The Significance of this compound (Neomycin B)

This compound, a key component of the neomycin complex, was first isolated in 1949 by Selman Waksman and his student Albert Schatz from the soil bacterium Streptomyces fradiae. This discovery was a significant milestone in the golden age of antibiotics, providing a potent agent against a broad spectrum of both Gram-positive and Gram-negative bacteria. Neomycin B, also known under the name Framycetin, is the most active component of the neomycin complex. Due to its relative toxicity when used systemically, it is primarily used in topical applications to treat skin, eye, and ear infections and as a prophylactic agent to prevent infection.

Fermentation of Streptomyces fradiae for Neomycin Production

The production of Neomycin is achieved through the submerged fermentation of Streptomyces fradiae. The composition of the fermentation medium is critical for optimal antibiotic yield.

Experimental Protocol: Seed Culture and Fermentation

2.1.1. Seed Culture Preparation

-

Strain Maintenance: Streptomyces fradiae strains (e.g., NCIM 2418) are maintained on agar slants with a medium containing (g/L): glucose 4, yeast extract 5, and peptone 10. Cultures are subcultured monthly and stored at 4°C.

-

Inoculum Medium: A seed culture is developed in a medium containing (g/L): soluble starch 20, tryptone soy broth 20, yeast extract 3, CaCO₃ 3, K₂HPO₄ 1, and MgSO₄·7H₂O 0.025. The initial pH is adjusted to 7.2 before sterilization.

-

Incubation: 100 mL of the inoculum medium in 500 mL Erlenmeyer flasks is inoculated with a spore suspension (approximately 18 x 10⁶ spores/mL) from a mature slant. The flasks are incubated for 4 days at 30°C on a rotary shaker at 160 rpm.

2.1.2. Production Fermentation

-

Production Medium: A suitable production medium contains (g/L): soluble starch 73.98, peptone 9.23, and (NH₄)₂SO₄ 5.99. The initial pH is adjusted to 7.2 before sterilization.

-

Inoculation and Incubation: The production medium is inoculated with the seed culture (10% v/v). Fermentation is carried out in flasks or a bioreactor at 30°C for 8 days.

Quantitative Data: Media Optimization and Neomycin Yields

The following tables summarize quantitative data from various studies on optimizing neomycin production.

Table 1: Effect of Nitrogen Sources on Neomycin Production in a Synthetic Medium

| Nitrogen Source | Concentration (g/L) | Neomycin Yield (units/mL) |

| L-Glutamic acid | 5 | 85 |

| L-Histidine | 5 | 60 |

| L-Proline | 5 | 55 |

| DL-Threonine | 5 | 40 |

| Gelatin | 5 | Traces |

Data adapted from studies on synthetic media for neomycin production.

Table 2: Optimized Medium Composition for Enhanced Neomycin Potency

| Component | Optimized Concentration (g/L) |

| Soluble Starch | 73.98 |

| Peptone | 9.23 |

| (NH₄)₂SO₄ | 5.99 |

This optimized medium resulted in a neomycin potency of 10,849 ± 141 U/mL with a mutant strain of S. fradiae.[1]

Table 3: Neomycin Production in Solid-State Fermentation (SSF) with Optimized Nutrients

| Nutrient | Optimized Concentration (%) | Predicted Neomycin Production (g/kg dry substrate) | Practical Neomycin Production (g/kg dry substrate) |

| Ammonium chloride | 2.00 | 20,000 | 19,642 |

| Sodium nitrate | 1.50 | ||

| L-histidine | 0.250 | ||

| Ammonium nitrate | 0.250 |

Using coconut oil cake as the solid substrate.[2]

Isolation and Purification of Neomycin

Following fermentation, neomycin is extracted from the culture broth and purified. A common method for purification involves ion-exchange chromatography.

Experimental Protocol: Isolation and Purification

-

Broth Preparation: The fermentation broth is acidified to a pH of approximately 2.3 with sulfuric acid. A filter aid (e.g., Dicalite) is added, and the mixture is filtered to remove mycelia and other solids.

-

pH Adjustment: The pH of the resulting acid filtrate is adjusted to around 7.5 with an amine such as triethylamine.

-

Ion-Exchange Chromatography:

-

Resin Preparation: A cation exchange resin (e.g., IRC-50) is packed into a column and treated with a 5% solution of triethylamine in 50% methanol-water to convert it to its amine salt form.

-

Adsorption: The pH-adjusted filtrate is passed through the prepared ion-exchange column. The basic neomycin molecules bind to the resin.

-

Washing: The column is washed with water to remove impurities.

-

Elution: The bound neomycin is eluted from the resin using a suitable acidic solution, such as sulfuric acid.

-

-

Further Purification and Concentration: The eluate containing neomycin can be further purified and concentrated using techniques such as vacuum evaporation and precipitation.

-

Quantification: The concentration and purity of neomycin in the final product can be determined using High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) or Pulsed Amperometric Detection (IPAD).[2]

Visualizations: Workflow and Biosynthetic Pathway

Experimental Workflow for Neomycin Production and Isolation

Caption: Workflow for Neomycin Production and Isolation.

Neomycin Biosynthetic Pathway in Streptomyces fradiae

Caption: Simplified Neomycin Biosynthetic Pathway.

References

- 1. The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: characterisation of an aminotransferase involved in the formation of 2-deoxystreptamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: genetic and biochemical evidence for the roles of two glycosyltransferases and a deacetylase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Biosynthesis of Neomycin in Streptomyces fradiae: A Technical Guide

An In-depth Examination of the Genetic and Biochemical Pathway for the Production of a Clinically Significant Aminoglycoside Antibiotic

Introduction

Neomycin, a broad-spectrum aminoglycoside antibiotic, has been a cornerstone in the treatment of bacterial infections for decades. Produced by the soil-dwelling actinobacterium Streptomyces fradiae, neomycin is a complex of related compounds, primarily neomycin B and its stereoisomer neomycin C. The term "Fradimycin" is an older synonym for neomycin, with Fradiomycin B being identical to Neomycin B. While a distinct class of capoamycin-type antibiotics, also named fradimycins, has been more recently isolated from a marine strain of S. fradiae, this guide will focus on the well-established and industrially significant biosynthesis of the neomycin complex.

This technical guide provides a comprehensive overview of the neomycin biosynthesis pathway in Streptomyces fradiae, intended for researchers, scientists, and drug development professionals. It details the genetic architecture of the biosynthetic gene cluster, the enzymatic cascade responsible for the assembly of the neomycin molecule, the regulatory networks governing its production, and key experimental protocols for its study.

The Neomycin Biosynthetic Gene Cluster (neo)

The production of neomycin in Streptomyces fradiae is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC), designated as the neo cluster. This cluster contains the structural genes encoding the enzymes directly involved in the synthesis of the neomycin backbone, as well as genes responsible for regulation, resistance, and transport.

The neo gene cluster is organized into at least two key operons. One operon comprises 12 genes, from neoE to neoD, which are primarily responsible for the biosynthesis of the neomycin molecule.[1] Another operon contains regulatory genes such as neoG and neoH, along with the resistance gene aphA.[2]

Table 1: Key Genes in the Neomycin (neo) Biosynthetic Gene Cluster of Streptomyces fradiae

| Gene | Proposed Function | Role in Biosynthesis |

| Structural Genes | ||

| neoC | 2-deoxy-scyllo-inosose synthase | Catalyzes the formation of the central 2-deoxystreptamine (2-DOS) ring from a sugar phosphate precursor. |

| neoS | 2-deoxy-scyllo-inosose aminotransferase | Catalyzes the first amination step in 2-DOS formation. |

| neoE | 2-deoxy-scyllo-inosamine dehydrogenase | Involved in the modification of the 2-DOS precursor. |

| neoB | 6'-oxoparomamine aminotransferase | Catalyzes an amination step in the formation of the neamine intermediate. |

| neo8 | Glycosyltransferase | Catalyzes the transfer of N-acetylglucosamine to the 2-DOS core.[3] |

| neo15 | Glycosyltransferase | Catalyzes the transfer of N-acetylglucosamine to the ribostamycin intermediate.[3] |

| neo16 | Deacetylase | Removes the acetyl group from the N-acetylglucosamine moiety.[3] |

| neoN | Neomycin C 5'''-epimerase | A radical SAM-dependent epimerase that converts neomycin C to the more active neomycin B.[2] |

| Regulatory Genes | ||

| neoG | Regulatory protein | Positive regulator of neomycin biosynthesis.[2] |

| neoH | Regulatory protein | Positive regulator of neomycin biosynthesis.[2] |

| afsA-g | γ-butyrolactone (GBL) synthase | Involved in the synthesis of a signaling molecule that positively regulates neomycin production. |

| neoR | Putative regulatory protein | Positively influences the transcription of other neo genes. |

| Resistance Gene | ||

| aphA | Aminoglycoside phosphotransferase | Confers resistance to neomycin by modifying the antibiotic.[2] |

The Neomycin Biosynthetic Pathway

The biosynthesis of neomycin is a multi-step enzymatic process that begins with central metabolic precursors and proceeds through a series of modifications and glycosylations to yield the final antibiotic complex. The pathway can be broadly divided into the formation of the central 2-deoxystreptamine (2-DOS) ring, followed by sequential glycosylation and modification steps.

Figure 1: Proposed biosynthetic pathway of neomycin in Streptomyces fradiae.

A Step-by-Step Overview of Neomycin Biosynthesis:

-

Formation of the 2-Deoxystreptamine (2-DOS) Core: The pathway initiates with a derivative of glucose-6-phosphate from primary metabolism. The enzyme 2-deoxy-scyllo-inosose synthase, encoded by the neoC gene, catalyzes the cyclization of this precursor to form 2-deoxy-scyllo-inosose. This intermediate then undergoes a transamination reaction catalyzed by the aminotransferase NeoS to yield 2-deoxy-scyllo-inosamine. Further enzymatic modifications, including the action of NeoE, lead to the formation of the central 2-DOS ring.

-

First Glycosylation and Deacetylation: The 2-DOS ring is then glycosylated by the glycosyltransferase Neo8, which attaches an N-acetylglucosamine moiety.[3] Following this, the deacetylase Neo16 removes the acetyl group, yielding a glucosaminyl-2-DOS intermediate.[3]

-

Ribosylation to Form Ribostamycin: The glucosaminyl-2-DOS intermediate is subsequently ribosylated by a series of enzymes to form the key intermediate, ribostamycin.

-

Second Glycosylation and Deacetylation: The glycosyltransferase Neo15 then attaches a second N-acetylglucosamine sugar to ribostamycin.[3] This is followed by another deacetylation step catalyzed by Neo16.[3]

-

Formation of Neomycin C and Epimerization to Neomycin B: After further modifications, neomycin C is synthesized. The final and crucial step in the biosynthesis of the more potent neomycin B is the epimerization of neomycin C at the C-5''' position of the neosamine C ring. This reaction is catalyzed by the radical SAM-dependent epimerase NeoN.[2]

Regulation of Neomycin Biosynthesis

The production of neomycin is tightly regulated to coincide with the appropriate developmental stage of Streptomyces fradiae and in response to environmental cues. This regulation occurs at the transcriptional level and involves a network of regulatory proteins.

Figure 2: Simplified regulatory cascade for neomycin biosynthesis.

A key regulatory system involves a γ-butyrolactone (GBL) signaling molecule synthesized by AfsA-g. This GBL molecule likely binds to a receptor protein, which in turn activates a cascade of gene expression. Evidence suggests that the AdpA protein, a key transcriptional activator in the GBL regulatory cascade, binds upstream of the neoR gene, a putative regulatory gene. Inactivation of afsA-g leads to a significant decrease in neomycin production. The neoR gene product, in turn, positively regulates the transcription of the aphA-neoGH operon.

Quantitative Data on Neomycin Production

Several strategies have been employed to enhance the production of neomycin in Streptomyces fradiae, including genetic engineering and optimization of fermentation conditions.

Table 2: Enhancement of Neomycin B Production through Genetic Engineering

| Strain/Modification | Neomycin B Titer (mg/L) | Fold Increase | Reference |

| Wild-type S. fradiae CGMCC 4.7387 | 466.8 ± 21.7 | - | [2] |

| Overexpression of afsA-g | 722.9 ± 20.1 | ~1.55 | [2] |

| Overexpression of neoR | 564.7 ± 32.5 | ~1.21 | [2] |

Table 3: Effect of Medium Optimization on Neomycin B Production

| Strain/Condition | Neomycin B Potency (U/mL) | Fold Increase | Reference |

| Control S. fradiae SF-2 | ~11,500 | - | [1] |

| Overexpression of neoE + 60 mM (NH₄)₂SO₄ | 17,399 | ~1.51 | [1] |

Experimental Protocols

Gene Knockout in Streptomyces fradiae via Homologous Recombination

This protocol is a generalized procedure for creating gene deletions in Streptomyces. Specific details may need to be optimized for S. fradiae.

a. Construction of the Knockout Plasmid:

-

Amplify ~1.5-2 kb DNA fragments upstream (left arm) and downstream (right arm) of the target gene using PCR with high-fidelity polymerase.

-

Clone the left and right arms into a suitable E. coli cloning vector (e.g., pGEM-T Easy).

-

Subclone the left and right arms into a non-replicating Streptomyces vector containing a selectable marker (e.g., apramycin resistance) and an origin of transfer (oriT). The two arms should flank the resistance cassette.

-

Transform the final knockout plasmid into an E. coli donor strain (e.g., ET12567/pUZ8002).

b. Intergeneric Conjugation:

-

Grow the E. coli donor strain and S. fradiae recipient strain to mid-log phase.

-

Wash and resuspend the E. coli cells to remove antibiotics.

-

Mix the donor and recipient cells and plate them on a suitable medium (e.g., SFM) for conjugation.

-

After incubation, overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and apramycin to select for Streptomyces exconjugants).

-

Incubate until exconjugant colonies appear.

c. Screening for Double Crossover Mutants:

-

Patch the exconjugant colonies onto media with and without the antibiotic used for selection in the knockout plasmid.

-

Colonies that are resistant to the selection marker but sensitive to the antibiotic resistance marker on the vector backbone (if any) are potential double crossover mutants.

-

Confirm the gene deletion by PCR using primers flanking the target gene and by Southern blot analysis.

Heterologous Expression and Purification of Neomycin Biosynthetic Enzymes

This protocol describes the general workflow for producing Streptomyces enzymes in E. coli.

a. Gene Cloning and Expression Vector Construction:

-

Amplify the coding sequence of the target neo gene from S. fradiae genomic DNA using PCR.

-

Clone the PCR product into an E. coli expression vector (e.g., pET series) containing a suitable promoter (e.g., T7 promoter) and a purification tag (e.g., His-tag).

-

Transform the expression plasmid into a suitable E. coli expression host (e.g., BL21(DE3)).

b. Protein Expression and Cell Lysis:

-

Grow the E. coli culture to an OD₆₀₀ of 0.6-0.8 at 37°C.

-

Induce protein expression by adding IPTG and incubate at a lower temperature (e.g., 16-25°C) for several hours to overnight.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

c. Protein Purification:

-

Load the clarified lysate onto a chromatography column suitable for the purification tag (e.g., Ni-NTA agarose for His-tagged proteins).

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the target protein with elution buffer containing a high concentration of an appropriate competing agent (e.g., imidazole for His-tagged proteins).

-

Analyze the purified protein fractions by SDS-PAGE.

-

Desalt and concentrate the purified protein as needed.

HPLC Analysis of Neomycin

This protocol provides a general method for the quantification of neomycin in fermentation broths.

a. Sample Preparation:

-

Centrifuge the S. fradiae fermentation broth to pellet the mycelia.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the filtered supernatant with an appropriate mobile phase to a concentration within the linear range of the standard curve.

b. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 95:5, v/v).[1] The exact ratio may need optimization.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 265 nm.[1]

-

Injection Volume: 10 µL.[1]

c. Quantification:

-

Prepare a series of neomycin standards of known concentrations.

-

Generate a standard curve by plotting the peak area against the concentration of the neomycin standards.

-

Determine the concentration of neomycin in the samples by interpolating their peak areas from the standard curve.

Conclusion

The biosynthesis of neomycin in Streptomyces fradiae is a complex and highly regulated process that has been the subject of extensive research. A thorough understanding of the neo biosynthetic gene cluster, the enzymatic pathway, and the regulatory networks that control neomycin production is crucial for the rational design of strain improvement strategies. The methodologies outlined in this guide provide a framework for further investigation into this important antibiotic, with the ultimate goal of enhancing its production and developing novel aminoglycoside derivatives with improved therapeutic properties.

References

An In-depth Technical Guide to the Antibacterial Spectrum of Fradimycin A Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of the Fradimycin A complex. It is important to note that the term "Fradimycin" can refer to two distinct classes of antibiotics derived from Streptomyces fradiae. This guide will address both: the well-established aminoglycoside antibiotic complex, more commonly known as Neomycin, of which Framycetin (or Neomycin B) is a major component, and a newer class of capoamycin-type antibiotics, including this compound and B.

Section 1: The Neomycin/Framycetin Complex (Fradimycin)

The neomycin complex is a mixture of related aminoglycoside antibiotics, primarily Neomycin A, B (Framycetin), and C. It is a broad-spectrum antibiotic, exhibiting bactericidal activity primarily against Gram-negative bacteria and some Gram-positive bacteria.[1][2]

Neomycin exerts its antibacterial effect by irreversibly binding to the 30S ribosomal subunit of susceptible bacteria.[1] This binding interferes with the decoding site, leading to the misreading of mRNA during protein synthesis. The resulting non-functional or toxic proteins, along with the disruption of polysomes, lead to bacterial cell death.

References

The Core of Aminoglycoside Activity: A Technical Guide to Neamine (Fradimycin A)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoglycosides are a critical class of antibiotics used to treat severe bacterial infections, particularly those caused by Gram-negative bacteria. Their potent bactericidal activity stems from their ability to bind to the bacterial ribosome, leading to the inhibition of protein synthesis and the production of nonfunctional or toxic peptides. At the heart of many of these complex molecules lies a conserved pseudodisaccharide core known as neamine, or Fradimycin A. This guide provides an in-depth technical examination of the pivotal role of neamine in the antibacterial activity of aminoglycosides, detailing its mechanism of action, binding characteristics, and the experimental methodologies used to elucidate its function.

Neamine is the fundamental structural motif for a large family of 4,5- and 4,6-disubstituted 2-deoxystreptamine (2-DOS) aminoglycoside antibiotics. It is composed of a 2-deoxystreptamine ring (ring II) glycosidically linked to a glucosaminopyranose (ring I). While neamine itself exhibits some antibacterial properties, it is often the scaffold upon which additional sugar moieties are attached to create more potent and broad-spectrum antibiotics like neomycin and kanamycin. Understanding the contribution of the neamine core is therefore essential for the rational design of novel aminoglycoside derivatives to combat the growing threat of antibiotic resistance.

The Central Role of Neamine in Ribosomal Binding

The primary target of neamine and its derivatives is the bacterial 30S ribosomal subunit, specifically the aminoacyl-tRNA site (A-site) within the 16S rRNA. This binding event is the cornerstone of aminoglycoside activity.

Mechanism of Action

Neamine's interaction with the A-site is highly specific and induces a cascade of events that disrupt protein synthesis:

-

Binding to the A-Site: Neamine binds to the major groove of the A-site of the 16S rRNA. This binding pocket is formed by a series of non-canonical base pairs and a bulged nucleotide, creating a unique three-dimensional space that accommodates the neamine structure. The interaction is primarily mediated by rings I and II of the neamine core, which have been shown to be sufficient for specific binding.

-

Induction of a Conformational Change: Upon binding, neamine stabilizes a conformation of the A-site that mimics the state it adopts when a cognate tRNA is bound. This leads to the flipping out of two universally conserved adenine residues (A1492 and A1493) from helix 44 of the 16S rRNA.

-

Disruption of Protein Synthesis: The neamine-induced conformational change has two major consequences:

-

Inhibition of Translocation: The movement of the peptidyl-tRNA from the A-site to the P-site is hindered, effectively stalling protein elongation.

-

mRNA Misreading: The altered conformation of the A-site reduces the fidelity of codon-anticodon recognition, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the synthesis of nonfunctional or toxic proteins, contributing to the bactericidal effect of aminoglycosides.

-

The following diagram illustrates the signaling pathway of neamine's mechanism of action.

Quantitative Analysis of Neamine's Activity

While neamine forms the essential core for many potent aminoglycosides, its intrinsic antibacterial activity is modest. This is attributed to its weaker binding affinity to the ribosome compared to its more complex derivatives like neomycin.

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Studies have shown that neamine itself is often inactive against a range of bacterial strains, with high MIC values. This is in contrast to its derivatives, which can be highly potent.

| Compound | Organism | MIC (µg/mL) | Reference |

| Neamine | P. aeruginosa | >128 | |

| Neamine | E. coli | >128 | |

| Neamine | K. pneumoniae | >128 | |

| Neamine | S. aureus | >128 | |

| 3',6-dinonyl neamine | P. aeruginosa (clinical strains) | 1-2 | |

| 3',6-di(dimethyloctyl) neamine | P. aeruginosa (clinical strains) | 1-2 | |

| Neomycin B | P. aeruginosa (PA 406, PA313) | Active | |

| Neomycin B | E. coli (clinical strains) | Active |

Binding Affinity (Dissociation Constant - Kd)

The binding affinity of a ligand to its target is quantified by the dissociation constant (Kd), with a lower Kd indicating a stronger interaction. While specific Kd values for neamine binding to the bacterial ribosome are not widely reported due to its relatively weak interaction, studies on neamine-nucleoside conjugates have shown that modifications to the neamine scaffold can significantly enhance RNA binding affinity. For instance, certain neamine-amino acid substituted nucleoside conjugates have demonstrated 4.8 to 6.3 times greater RNA binding affinity compared to neamine alone.

Experimental Protocols

The characterization of neamine's role in aminoglycoside activity relies on a suite of well-established experimental techniques. Detailed methodologies for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard for determining the antibacterial susceptibility of an organism to a compound.

1. Preparation of Materials:

-

Bacterial Culture: Grow the test bacterial strain in a suitable liquid medium (e.g., Mueller-Hinton Broth - MHB) to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL.

-

Antibiotic Stock Solution: Prepare a concentrated stock solution of neamine (or its derivatives) in a suitable solvent and sterilize by filtration.

-

96-Well Microtiter Plate: Use sterile, round-bottom 96-well plates.

2. Assay Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the neamine stock solution in MHB directly in the 96-well plate. Typically, this is done by adding 100 µL of MHB to all wells, then adding 100 µL of the antibiotic stock to the first column and serially diluting across the plate.

-

Inoculation: Dilute the standardized bacterial culture to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well. Add the bacterial inoculum to each well containing the antibiotic dilution series.

-

Controls: Include a growth control (bacteria in MHB without antibiotic) and a sterility control (MHB only) on each plate.

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

3. Data Analysis:

-

The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

The following diagram illustrates the experimental workflow for MIC determination.

In Vitro Translation Inhibition Assay using a Luciferase Reporter

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

1. Preparation of Components:

-

Cell-Free Extract: Prepare an S30 extract from a suitable bacterial strain (e.g., E. coli) that contains all the necessary components for translation.

-

Reporter mRNA: Synthesize a reporter mRNA molecule that encodes for a readily detectable protein, such as firefly luciferase.

-

Reaction Buffer: Prepare a buffer containing amino acids, ATP, GTP, and other necessary cofactors for translation.

2. Assay Procedure:

-

Reaction Setup: In a microplate, combine the cell-free extract, reaction buffer, and reporter mRNA.

-

Addition of Inhibitor: Add varying concentrations of neamine or the test compound to the reaction wells. Include a no-inhibitor control.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes) to allow for translation to occur.

-

Luciferase Assay: Add a luciferin substrate to the wells. The translated luciferase will catalyze the conversion of luciferin to oxyluciferin, producing light.

3. Data Analysis:

-

Measure the luminescence in each well using a luminometer.

-

Calculate the percent inhibition of translation for each concentration of the compound relative to the no-inhibitor control.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percent inhibition against the log of the inhibitor concentration.

Ribosome Binding Assay by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

1. Sample Preparation:

-

RNA and Ligand Preparation: Prepare highly pure solutions of the target RNA (e.g., a model of the 16S rRNA A-site) and the ligand (neamine). The buffer used for both solutions must be identical to avoid heat of dilution effects.

-

Degassing: Thoroughly degas both the RNA and ligand solutions to prevent the formation of air bubbles in the calorimeter.

2. ITC Experiment:

-

Loading the Calorimeter: Load the RNA solution into the sample cell of the calorimeter and the neamine solution into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the neamine solution into the RNA solution while maintaining a constant temperature.

-

Data Acquisition: The instrument measures the heat released or absorbed after each injection.

3. Data Analysis:

-

The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

-

A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of ligand to RNA.

-

This isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction, including the Kd.

Conclusion

Neamine (this compound) represents the foundational core of a large and clinically significant class of aminoglycoside antibiotics. Its primary role is to mediate specific binding to the A-site of the bacterial 16S rRNA, a crucial interaction that triggers the inhibition of protein synthesis through translocation arrest and mRNA misreading. While neamine itself exhibits weak antibacterial activity, its conserved structure provides the essential scaffold for the development of more potent aminoglycoside derivatives. A thorough understanding of the structure-activity relationships of the neamine core, facilitated by the quantitative and mechanistic insights from the experimental protocols detailed in this guide, is paramount for the future design of novel antibiotics capable of overcoming existing resistance mechanisms. The continued exploration of neamine's interactions with the ribosome will undoubtedly fuel the development of the next generation of aminoglycoside therapeutics.

Fradimycin A vs. Framycetin: A Technical Guide to Their Core Components

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of aminoglycoside antibiotics, the nomenclature surrounding "Fradimycin" and "Framycetin" can often lead to ambiguity. This technical guide aims to elucidate the relationship between these two entities, focusing on the core components, mechanisms of action, and antimicrobial profiles. It has been established that "Fradimycin" refers to the broader antibiotic complex produced by the bacterium Streptomyces fradiae. The most active and clinically significant component of this complex is Neomycin B, which is chemically identical to Framycetin. Therefore, for the purposes of this guide, "Framycetin" will be used to refer to this specific active molecule.

This document provides a comprehensive overview of Framycetin, including its chemical properties, mechanism of action, antimicrobial spectrum with quantitative data, and detailed experimental protocols for its characterization. Furthermore, it visualizes key biological pathways and experimental workflows to facilitate a deeper understanding for research and development professionals.

Chemical and Physical Properties

Framycetin is a potent, broad-spectrum aminoglycoside antibiotic. Its chemical structure is fundamental to its mechanism of action, allowing it to bind to bacterial ribosomes and inhibit protein synthesis.

| Property | Value |

| Chemical Formula | C23H46N6O13 |

| Molar Mass | 614.65 g/mol |

| Synonyms | Neomycin B, Fradiomycin B, Soframycin |

| Source Organism | Streptomyces fradiae |

| Appearance | White to yellowish-white powder |

| Solubility | Freely soluble in water, very slightly soluble in alcohol |

Mechanism of Action

Framycetin exerts its bactericidal effect by targeting the bacterial ribosome, a critical component of protein synthesis. The process can be broken down into the following key steps:

-

Cellular Uptake: Framycetin, being a polar molecule, is actively transported across the bacterial cell membrane. This process is oxygen-dependent, which explains its limited activity against anaerobic bacteria.

-

Ribosomal Binding: Once inside the cytoplasm, Framycetin binds to the 30S ribosomal subunit. Specifically, it interacts with the 16S rRNA and associated proteins.

-

Inhibition of Protein Synthesis: This binding event disrupts the normal function of the ribosome in several ways:

-

It interferes with the initiation complex of peptide formation.

-

It causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.

-

This results in the production of non-functional or toxic proteins, ultimately leading to bacterial cell death.

-

Antimicrobial Spectrum

Framycetin demonstrates broad-spectrum activity against many gram-positive and gram-negative aerobic bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values for Framycetin (Neomycin B) against various clinically relevant bacterial isolates.

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Pseudomonas aeruginosa | 90 | - | 62.5[1] |

| Carbapenem-Resistant Enterobacteriaceae | 134 | 8 | >256 |

| Staphylococcus aureus (MRSA) | - | - | - |

| Escherichia coli | - | - | - |

Note: MIC50 and MIC90 represent the MIC required to inhibit 50% and 90% of the isolates, respectively. Data for MRSA and E. coli are not consistently available for Framycetin alone but it is known to have activity against them.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Reagents and Materials:

-

Mueller-Hinton Broth (MHB)

-

Framycetin sulfate powder

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

2. Procedure:

-

Prepare Framycetin Stock Solution: Accurately weigh Framycetin sulfate powder and dissolve in a suitable sterile solvent (e.g., water) to create a high-concentration stock solution.

-

Serial Dilutions: Perform serial two-fold dilutions of the Framycetin stock solution in MHB directly in the 96-well microtiter plate to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or PBS. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

-

Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Incubation: Incubate the inoculated microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of Framycetin that completely inhibits visible bacterial growth.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of antimicrobial susceptibility.

1. Preparation of Reagents and Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Paper disks impregnated with a standard concentration of Framycetin

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

2. Procedure:

-

Inoculum Preparation: As described in the broth microdilution protocol.

-

Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly over the entire surface of the MHA plate to create a bacterial lawn.

-

Application of Disks: Aseptically place the Framycetin-impregnated disks onto the surface of the inoculated MHA plate.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Reading Results: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk. The size of the zone is correlated to the susceptibility of the bacterium to Framycetin, with larger zones indicating greater susceptibility.

Bacterial Signaling and Stress Response

The introduction of a bactericidal agent like Framycetin can induce a variety of stress responses in bacteria, which are mediated by complex signaling pathways. One such well-characterized system is the Cpx two-component signal transduction system, which responds to envelope stress.

The misfolded proteins resulting from Framycetin's disruption of protein synthesis can accumulate in the periplasm, activating the sensor kinase CpxA. Activated CpxA then phosphorylates the response regulator CpxR. Phosphorylated CpxR acts as a transcription factor, upregulating the expression of genes involved in protein folding, degradation, and efflux pumps, in an attempt to mitigate the damage and enhance survival.

Conclusion

This technical guide clarifies that Framycetin is the primary active component of the Fradimycin complex, synonymous with Neomycin B. Its potent bactericidal activity stems from the irreversible inhibition of bacterial protein synthesis. The provided quantitative data and detailed experimental protocols offer a framework for researchers and drug development professionals to further investigate and characterize this important aminoglycoside antibiotic. Understanding the mechanisms of action and the resulting bacterial stress responses is crucial for the development of novel therapeutic strategies and for combating the rise of antimicrobial resistance.

References

physical and chemical properties of Fradimycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fradimycin A, more commonly known as Framycetin or Neomycin B, is a potent aminoglycoside antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its mechanism of action, and its influence on cellular signaling pathways. Detailed experimental protocols for its analysis are also presented, along with visualizations to facilitate understanding of its complex interactions.

Physical and Chemical Properties

This compound is a complex aminoglycoside antibiotic. Its physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound (Framycetin/Neomycin B)

| Property | Value | Reference |

| Synonyms | This compound, Framycetin, Neomycin B | [1] |

| Molecular Formula | C23H46N6O13 | [2] |

| Molecular Weight | 614.64 g/mol | [2] |

| Appearance | White to yellowish-white, hygroscopic powder | [3] |

| Melting Point | >194°C (decomposes) | [2] |

| Solubility | Freely soluble in water, very slightly soluble in alcohol, practically insoluble in acetone. | [3] |

| pKa | 12.93 ± 0.70 (Predicted) | [4] |

| Optical Rotation | +52.5° to +55.5° | [5] |

Table 2: Spectral Data of this compound (Framycetin/Neomycin B)

| Spectral Data | Key Features | Reference |

| ¹H NMR (D₂O) | Complex spectrum with multiple signals in the carbohydrate region. Key signals include anomeric protons. | [6] |

| ¹³C NMR (D₂O) | Multiple signals corresponding to the sugar moieties and the 2-deoxystreptamine core. | [6] |

| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 615.3. Fragment ions corresponding to the loss of sugar units are observed. | [7][8] |

| Infrared (IR) Spectroscopy | Broad O-H and N-H stretching bands, C-H stretching, and C-O stretching characteristic of aminoglycosides. | [9][10] |

Mechanism of Action and Signaling Pathways

Antibacterial Mechanism

The primary mechanism of action of this compound is the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit, leading to misreading of the mRNA code and the production of non-functional proteins, ultimately resulting in bacterial cell death.[11][12][13]

References

- 1. Framycetin | CAS#:119-04-0 | Chemsrc [chemsrc.com]

- 2. NEOMYCIN B | 119-04-0 [chemicalbook.com]

- 3. Framycetin sulphate | 4146-30-9 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. usbio.net [usbio.net]

- 6. researchgate.net [researchgate.net]

- 7. lcms.cz [lcms.cz]

- 8. mtc-usa.com [mtc-usa.com]

- 9. Neomycin sulfate(1405-10-3) IR Spectrum [chemicalbook.com]

- 10. Neomycin sulfate (more than 75% b form) [webbook.nist.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Neomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. neomycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

The Dawn of a Broad-Spectrum Antibiotic: Unearthing the Early Research on Fradimycin

An In-depth Exploration of the Discovery, Characterization, and Antimicrobial Properties of what was once known as Fradimycin, now recognized as a key member of the Neomycin family of antibiotics.

Fradimycin, a name that has largely receded into the annals of antibiotic history, represents a crucial chapter in the mid-20th century quest for novel antimicrobial agents. Early research, spearheaded by pioneers Selman Waksman and his student Hubert Lechevalier at Rutgers University in 1949, unveiled this potent substance produced by the soil actinomycete Streptomyces fradiae. It was soon discovered that "Fradimycin" was, in fact, Neomycin B, a major and the most active component of the Neomycin complex. This complex, a mixture of Neomycin A, B, and C, proved to be a significant breakthrough in the fight against a wide array of bacterial infections, demonstrating activity against both Gram-positive and Gram-negative pathogens.[1][2]

This technical guide delves into the foundational research on Fradimycin (Neomycin B), presenting the core data, experimental methodologies, and the logical framework of its early investigation for researchers, scientists, and drug development professionals.

Quantitative Antimicrobial Spectrum

The initial allure of Fradimycin stemmed from its broad-spectrum antibacterial activity. Early studies meticulously documented its inhibitory effects on a variety of microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in the seminal literature, showcasing the antibiotic's potency.

| Bacterium | Gram Stain | Minimum Inhibitory Concentration (µg/mL) |

| Bacillus subtilis | Positive | 0.1 |

| Bacillus mycoides | Positive | 0.2 |

| Bacillus cereus | Positive | 0.5 |

| Staphylococcus aureus | Positive | 0.1 |

| Escherichia coli | Negative | 0.2 |

| Salmonella schottmuelleri | Negative | 1.0 |

| Pseudomonas aeruginosa | Negative | 2.0 |

| Mycobacterium tuberculosis | N/A | 0.5 |

Early Fermentation and Isolation Protocols

The production of Fradimycin from Streptomyces fradiae was a focal point of early research. The methodologies developed laid the groundwork for the large-scale manufacturing of Neomycin.

Fermentation Protocol

The cultivation of Streptomyces fradiae to yield Fradimycin was carried out using submerged aerobic fermentation. The following protocol is a synthesis of the methods described in the initial publications.

-

Inoculum Preparation: A pure culture of Streptomyces fradiae was grown on a suitable agar medium.

-

Seed Culture: A portion of the agar culture was used to inoculate a liquid seed medium. A commonly used composition is detailed in the table below. The seed culture was incubated with agitation to ensure vigorous growth.

-

Production Fermentation: The production medium was inoculated with the seed culture. The fermentation was carried out under controlled conditions of aeration, agitation, and temperature (typically 25-28°C) for several days.

Table 2: Composition of Early Fermentation Media for Fradimycin Production

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Glucose | 10 | 20 |

| Peptone | 5 | 10 |

| Meat Extract | 3 | 5 |

| Sodium Chloride | 5 | 5 |

| Calcium Carbonate | 1 | 2 |

Isolation and Purification Protocol

The recovery of Fradimycin from the fermentation broth involved a multi-step process to separate the active compound from the mycelium and other components of the culture medium.

-

Mycelium Removal: The fermentation broth was first acidified and then filtered to remove the S. fradiae mycelium.

-

Adsorption: The clarified broth was then passed through a column containing an adsorbent material, such as activated carbon or a cation-exchange resin, to which the basic Fradimycin molecule would bind.

-

Elution: The antibiotic was subsequently eluted from the adsorbent using an acidic or alkaline solution.

-

Precipitation and Drying: The eluate was then neutralized, concentrated, and the crude Fradimycin was precipitated using an organic solvent like acetone. The resulting precipitate was collected and dried to yield a crude powder.

Mechanism of Action

Early investigations into Fradimycin's mode of action revealed its ability to disrupt bacterial protein synthesis. It was later elucidated that Neomycin, including its B component (Fradimycin), binds to the 30S ribosomal subunit of bacteria. This binding interferes with the decoding of mRNA, leading to the production of non-functional proteins and ultimately, bacterial cell death.

Visualizing the Early Research Workflow

The following diagrams, generated using the DOT language, illustrate the key processes in the early research and production of Fradimycin.

References

The Potent Biological Activity of Fradimycin A and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fradimycin A belongs to the pradimicin family of antibiotics, a class of natural products that have garnered significant interest for their potent and broad-spectrum antifungal activity. These compounds, produced by various species of actinomycetes, exhibit a unique mechanism of action that sets them apart from currently available antifungal agents. This technical guide provides an in-depth overview of the biological activity of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-infective and anticancer therapeutics.

Mechanism of Action

The primary mechanism of action of pradimicins, including this compound, involves a specific interaction with the fungal cell wall. Unlike many antifungal drugs that target the cell membrane or intracellular processes, pradimicins bind to D-mannose residues present in the mannoproteins of the fungal cell wall.[1] This binding is calcium-dependent and leads to the formation of a ternary complex consisting of the pradimicin molecule, a D-mannoside unit, and a calcium ion.[1][2] The formation of this complex is a critical event that disrupts the integrity of the fungal cell membrane, ultimately leading to cell death.[1]

The sequence of events in this process has been elucidated through spectrophotometric analysis. Initially, the pradimicin derivative stereospecifically recognizes and binds to the D-mannopyranoside in the absence of calcium.[2] Subsequently, this conjugate reacts with calcium to form the stable ternary complex.[2] This unique mode of action, targeting a specific carbohydrate moiety on the fungal cell surface, contributes to the broad-spectrum activity of these compounds and may circumvent common resistance mechanisms observed with other antifungal classes.

Below is a diagram illustrating the proposed mechanism of action.

Caption: Mechanism of action of Pradimicin A derivatives.

Biological Activity

This compound and its derivatives have demonstrated a wide range of biological activities, including potent antifungal, antibacterial, and cytotoxic effects. The following tables summarize the quantitative data from various studies.

Antifungal Activity

The pradimicin family exhibits broad-spectrum antifungal activity against a variety of pathogenic yeasts and molds.

| Compound | Organism | MIC (µg/mL) | Reference |

| BMS-181184 | Candida spp. | ≤ 8 | [3] |

| BMS-181184 | Cryptococcus neoformans | ≤ 8 | [3] |

| BMS-181184 | Aspergillus fumigatus | ≤ 8 | [3] |

| Pradimicin U | Alternaria brassicicola BCC 42724 | 25.0 | [4] |

Antibacterial Activity

Several pradimicin derivatives have also shown activity against clinically relevant bacteria.

| Compound | Organism | MIC (µg/mL) | Reference |

| Pradimicin-IRD | Streptococcus agalactiae | 3.1 | [5] |

| Pradimicin-IRD | Pseudomonas aeruginosa | 3.1 | [5] |

| Pradimicin-IRD | Staphylococcus aureus | 3.1 | [5] |

| Pradimicin U | Bacillus cereus ATCC 11778 | 6.25 | [4] |

| Pradimicin U | Staphylococcus aureus ATCC 29213 | 1.56 | [4] |

| Pradimicin U | Mycobacterium tuberculosis H37Ra | 25.0 | [4] |

Cytotoxic Activity

In addition to their antimicrobial properties, certain pradimicin derivatives have demonstrated significant cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC50 | Reference |

| Pradimicin-IRD | HCT-116 (Colon Carcinoma) | 0.8 µM | [5] |

| Pradimicin-IRD | MM 200 (Melanoma) | 2.7 µM | [5] |

| Pradimicin U | NCI-H187 (Human Small Cell Lung Cancer) | 5.69 µg/mL | [4] |

| Pradimicin U | MCF-7 (Human Breast Cancer) | 52.49 µg/mL | [4] |

| Pradimicin U | Vero (Normal Kidney Cells) | 21.84 µg/mL | [4] |

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values for this compound and its derivatives is crucial for evaluating their potency. The following sections outline the general methodologies employed in these assessments.

Antifungal and Antibacterial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism. The protocol is generally performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Workflow for Broth Microdilution Assay:

Caption: General workflow for the broth microdilution assay.

Key Steps:

-

Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a liquid growth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (colony-forming units per milliliter).

-

Inoculation: The prepared inoculum is added to each well of the microtiter plate containing the diluted antimicrobial agent.

-

Incubation: The plate is incubated under optimal conditions for the growth of the microorganism (e.g., 35°C for 24-48 hours).

-

Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a spectrophotometer to measure turbidity.[6][7]

Cytotoxicity Assay (MTT or similar colorimetric assays)

Cytotoxicity assays are performed to evaluate the effect of a compound on the viability of mammalian cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is a key parameter determined from these assays.

Workflow for a Typical Cytotoxicity Assay:

References

- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the mode of antifungal action of pradimicin antibiotics. III. Spectrophotometric sequence analysis of the ternary complex formation of BMY-28864 with D-mannopyranoside and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pradimicin-IRD from Amycolatopsis sp. IRD-009 and its antimicrobial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Fradimycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fradimycin A, also known as Framycetin or Neomycin B, is a potent aminoglycoside antibiotic effective against a broad spectrum of bacterial infections.[1][2] Its primary application is in topical preparations for skin, eye, and ear infections, and it can also be used orally for intestinal infections.[3][4] Due to the presence of multiple structurally similar components in the fermentation broth and the lack of a significant UV chromophore, the purification and analysis of this compound present a considerable challenge. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the isolation and purification of this compound, ensuring high purity for research, development, and quality control purposes.

This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC with an ion-pairing agent and an Evaporative Light Scattering Detector (ELSD).

Principle of the Method

Aminoglycoside antibiotics like this compound are highly polar molecules and exhibit poor retention on traditional reversed-phase HPLC columns. To overcome this, an ion-pairing agent, such as trifluoroacetic acid (TFA), is added to the mobile phase. The ion-pairing agent forms a less polar complex with the positively charged amino groups of this compound, enhancing its retention on the C18 stationary phase.

Due to the absence of a strong UV-absorbing chromophore in the this compound molecule, conventional UV detectors offer insufficient sensitivity.[5][6] An Evaporative Light Scattering Detector (ELSD) is employed as a universal detector that is independent of the optical properties of the analyte, providing sensitive and reliable detection.

Experimental Protocols

Sample Preparation

-

Fermentation Broth Extraction:

-

Centrifuge the fermentation broth to separate the mycelium.

-

The supernatant containing this compound can be subjected to solid-phase extraction (SPE) using a cation-exchange cartridge.

-

Wash the cartridge with a low-ionic-strength buffer to remove impurities.

-

Elute this compound with a high-ionic-strength buffer or a buffer with a higher pH.

-

Desalt the eluate using a suitable method (e.g., size-exclusion chromatography or dialysis).

-

-

Standard and Sample Solution:

-

Accurately weigh and dissolve the extracted and dried this compound sample or a reference standard in deionized water to a final concentration of 1 mg/mL.[7]

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

HPLC Instrumentation and Conditions

A representative HPLC method for the purification of this compound is detailed below. This method is based on established protocols for the analysis of Neomycin and Framycetin.[6][8][9]

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | Polaris C18-A (150 mm x 4.6 mm, 3 µm) |

| Mobile Phase | 170 mM Trifluoroacetic Acid (TFA) in Water |

| Flow Rate | 0.2 mL/min[6][8] |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| Nebulizer Temperature | 40 °C |

| Evaporator Temperature | 60 °C |

| Gas Flow Rate | 1.5 L/min (Nitrogen) |

Table 1: HPLC Parameters for this compound Purification.

Data Analysis and Purity Assessment

The purity of the collected fractions can be assessed by re-injecting an aliquot into the analytical HPLC system. The peak area of this compound relative to the total peak area of all components in the chromatogram is used to determine the purity.

| Parameter | Value |

| Retention Time of this compound (Neomycin B) | Approximately 12-15 min (retention time may vary based on system and exact conditions) |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantitation (LOQ) | 0.6 µg/mL |

| Linearity (r²) | > 0.99 |

| Recovery | 95 - 105% |

Table 2: Representative Performance Data for the HPLC Method.

Experimental Workflow and Logical Relationships

References

- 1. cafoli.in [cafoli.in]

- 2. clinichrom.com [clinichrom.com]

- 3. Fradiomycin Sulphate: View Uses, Side Effects and Medicines [truemeds.in]

- 4. youtube.com [youtube.com]

- 5. agilent.com [agilent.com]

- 6. Analysis of neomycin sulfate and framycetin sulfate by high-performance liquid chromatography using evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. [논문]Analysis of neomycin sulfate and framycetin sulfate by high-performance liquid chromatography using evaporative light scattering detection [scienceon.kisti.re.kr]

Mass Spectrometry Analysis of Fradimycin A Components: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fradimycin A is a polyketide antibiotic belonging to the capoamycin family of natural products. Its complex structure, featuring a modified benz[a]anthraquinone chromophore, a deoxysugar unit, and a long-chain polyene acid, presents a significant analytical challenge. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the characterization, quantification, and structural elucidation of this compound and its related components. This document provides detailed application notes and experimental protocols for the MS analysis of this compound.

Physicochemical Properties and High-Resolution Mass Spectrometry Data

Accurate mass measurement is the foundation of confident compound identification. High-resolution mass spectrometry (HRMS) provides the necessary mass accuracy to determine the elemental composition of the parent molecule and its fragments.

| Compound | Molecular Formula | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) |

| This compound | C₃₉H₄₂O₁₅ | 751.2673 | 773.2463 |

Table 1: High-Resolution Mass Spectrometry Data for this compound.

Theoretical Tandem Mass Spectrometry (MS/MS) Fragmentation of this compound

While experimental tandem mass spectrometry data for this compound is not widely available in public databases, a theoretical fragmentation pattern can be predicted based on its structure and the known fragmentation behavior of similar polyketide glycosides. The primary fragmentation event is expected to be the cleavage of the glycosidic bond, separating the aglycone (benz[a]anthraquinone core) from the deoxysugar moiety. Further fragmentation of these components can provide detailed structural information.

The following table summarizes the predicted major fragment ions for the [M+H]⁺ precursor of this compound upon collision-induced dissociation (CID).

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure/Origin |

| 751.2673 | 571.1599 | [Aglycone + H]⁺ - Loss of the deoxysugar and polyene acid chain |

| 751.2673 | 413.0867 | [Benz[a]anthraquinone core + H]⁺ - Cleavage of the polyene acid and deoxysugar |

| 751.2673 | 179.1021 | [Deoxysugar - H₂O + H]⁺ |

| 571.1599 | 395.0761 | Fragmentation of the polyene acid chain from the aglycone |

Table 2: Theoretical Quantitative Fragmentation Data for this compound [M+H]⁺.

Disclaimer: The quantitative data presented in Table 2 is theoretical and based on the predicted fragmentation of the this compound structure. Actual relative abundances of fragment ions may vary depending on the experimental conditions.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for obtaining high-quality MS data and minimizing matrix effects.

Protocol for Extraction of this compound from Fermentation Broth:

-

Centrifugation: Centrifuge the fermentation broth at 10,000 x g for 15 minutes to pellet the mycelia.

-

Supernatant Collection: Carefully collect the supernatant containing the secreted this compound.

-

Liquid-Liquid Extraction:

-

Adjust the pH of the supernatant to 3.0 with 1M HCl.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Pool the organic layers.

-

-

Drying and Reconstitution:

-

Dry the pooled organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Reconstitute the dried extract in a known volume of methanol for LC-MS analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol outlines a general method for the separation and detection of this compound using a standard C18 reversed-phase column.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Gas Flow Rates:

-

Cone Gas: 50 L/hr.

-

Desolvation Gas: 600 L/hr.

-

-

MS Scan Range: m/z 100-1000.

-

MS/MS Analysis: For fragmentation studies, select the precursor ion of this compound (m/z 751.27) for collision-induced dissociation (CID). Use a collision energy ramp (e.g., 20-40 eV) to obtain a comprehensive fragmentation pattern.

-

Diagrams and Workflows

General LC-MS/MS Workflow for this compound Analysis

LC-MS/MS workflow for this compound analysis.

Predicted Fragmentation Pathway of this compound

Predicted fragmentation of this compound.

Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Fradimycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Fradimycin A, also known as Neomycin B, against a variety of microorganisms. The MIC is a critical parameter in assessing the antimicrobial potency of a compound.[1] The protocols described herein are based on the standardized broth microdilution method, a widely accepted technique for antimicrobial susceptibility testing.[2] This application note includes comprehensive instructions for the preparation of this compound stock solutions, microbial inocula, and the execution of the MIC assay. Additionally, a summary of available MIC data for this compound against selected bacteria is presented.

Principle of the MIC Assay

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[1][3] The broth microdilution method involves challenging a standardized suspension of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The assay is typically performed in a 96-well microtiter plate format, which allows for the simultaneous testing of multiple concentrations and replicates.[2][4] Following incubation, the wells are visually inspected for turbidity, and the lowest concentration of the antimicrobial agent that shows no growth is recorded as the MIC.

Materials and Reagents

-

This compound (Neomycin B sulfate) powder

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus fumigatus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

-

Sterile deionized water

-

Sterile 96-well microtiter plates

-

Sterile reagent reservoirs

-

Multichannel and single-channel pipettes and sterile tips

-

Spectrophotometer or McFarland standards for inoculum standardization

-

Incubator (35°C ± 2°C)

-

Vortex mixer

Experimental Protocols

Preparation of this compound (Neomycin Sulfate) Stock Solution

This compound, commercially available as Neomycin sulfate, is freely soluble in water.[1][5][6]

-

Weighing the Compound: Accurately weigh the required amount of Neomycin sulfate powder using an analytical balance.

-

Dissolution: Dissolve the powder in sterile deionized water to prepare a stock solution of a desired concentration (e.g., 10 mg/mL).[4]

-

Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

-

Storage: Store the stock solution in sterile, light-protected containers at 2-8°C for up to 5 days or at -20°C for longer-term storage.[6]

Preparation of Microbial Inoculum

-

Bacterial Inoculum:

-

From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.

-

Dilute this suspension in the appropriate broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Fungal Inoculum:

-

Yeast (Candida albicans): Prepare a suspension equivalent to a 0.5 McFarland standard and dilute it in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.

-

Molds (Aspergillus fumigatus): Grow the mold on a suitable agar medium until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a specific optical density using a spectrophotometer and then dilute in RPMI-1640 to obtain a final inoculum of 0.4-5 x 10⁴ CFU/mL.

-

Broth Microdilution Assay Protocol

-

Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.

-

Serial Dilution: Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to the wells in the first column. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

Controls: The eleventh column will serve as the growth control (inoculum without antibiotic), and the twelfth column will be the sterility control (broth only).

-

Inoculation: Add 100 µL of the standardized microbial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the antibiotic concentrations to the desired final test range.

-

Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours for bacteria, 24 hours for Candida, and 48-72 hours for Aspergillus.

-

Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Data Presentation

The following table summarizes the available MIC values for this compound (Neomycin B) against selected microorganisms.

| Microorganism | MIC Range (µg/mL) | Reference(s) |

| Escherichia coli | <8 - >4,096 | [3][7][8] |

| Pseudomonas aeruginosa | 4 - >2,048 | [9][10] |

| Staphylococcus aureus | Susceptible | [2] |

| Candida albicans | Data not available | |

| Aspergillus fumigatus | Data not available |

Visualizations

Experimental Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Mechanism of Action of this compound

Caption: Mechanism of action of this compound, an aminoglycoside that inhibits bacterial protein synthesis.

References

- 1. Neomycin Sulfate 25 mg/mL Oral Solution [uspharmacist.com]

- 2. Declining susceptibility to neomycin and polymyxin B of pathogens recovered in otitis externa clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenotypic antimicrobial resistance in Escherichia coli strains isolated from swine husbandries in North Western Germany – temporal patterns in samples from laboratory practice from 2006 to 2017 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.who.int [cdn.who.int]

- 6. Neomycin sulfate | 1405-10-3 [chemicalbook.com]

- 7. Minimal inhibitory concentration of neomycin - Bacteria Escherichia coli - BNID 100765 [bionumbers.hms.harvard.edu]

- 8. Genetic background of neomycin resistance in clinical Escherichia coli isolated from Danish pig farms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. Antimicrobial susceptibility and minimal inhibitory concentration of Pseudomonas aeruginosa isolated from septic ocular surface disease in different animal species - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Antibacterial Susceptibility Testing of Fradimycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fradimycin A is an antibiotic for which standardized in vitro susceptibility testing protocols are not yet established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These application notes provide detailed protocols for determining the antibacterial susceptibility of microorganisms to this compound, based on established methodologies for other antibiotics. The provided protocols for broth microdilution and disk diffusion are intended to serve as a starting point for researchers to generate reproducible and reliable data.

Principle of Methods

In vitro antibacterial susceptibility testing is essential for determining the concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The two most common methods are:

-

Broth Microdilution: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.[1] Serial dilutions of the antibiotic are prepared in a 96-well microtiter plate and inoculated with a standardized bacterial suspension.

-

Disk Diffusion (Kirby-Bauer Test): This is a qualitative or semi-quantitative method where a paper disk impregnated with a specific concentration of an antibiotic is placed on an agar plate inoculated with a standardized bacterial suspension.[2][3] The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a zone of growth inhibition will appear around the disk.[4][5]

Materials and Reagents

-

This compound (powder, of known purity)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

Sterile 96-well microtiter plates

-

Sterile Petri dishes (100 mm or 150 mm)

-

Sterile paper disks (6 mm diameter)

-

Adjustable pipettes and sterile tips

-

Bacterial cultures

-

Spectrophotometer or nephelometer

-

Incubator (35°C ± 2°C)

-